2-Butylsulfanyl-4-chloro-pyrimidine
Description
Significance of Substituted Pyrimidines in Contemporary Chemical Research
Substituted pyrimidines are a class of organic compounds that are of significant interest in contemporary chemical research, largely due to their presence in a wide array of biologically active molecules. nih.govresearchgate.net The pyrimidine (B1678525) core is a fundamental component of nucleic acids—cytosine, thymine, and uracil—which are essential for life. researchgate.netnih.gov This natural prevalence has made the pyrimidine scaffold a privileged structure in medicinal chemistry, inspiring the synthesis and investigation of numerous derivatives. nih.govresearchgate.net
These synthetic analogues have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's biological activity and physicochemical properties. mdpi.com For instance, the introduction of different substituents can influence a molecule's ability to interact with specific biological targets, such as enzymes and receptors. nih.govresearchgate.net This versatility has led to the development of a number of pyrimidine-based drugs. nih.gov
Overview of Thioether-Functionalized Heterocycles
Thioethers, organic compounds containing a sulfur atom bonded to two alkyl or aryl groups, are another important class of functional groups in medicinal chemistry and materials science. nih.govtaylorandfrancis.com The incorporation of a thioether linkage into a heterocyclic system can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. taylorandfrancis.com Thioether-functionalized heterocycles are prevalent in many approved drugs and are recognized as valuable intermediates in organic synthesis. nih.gov
Contextualization of 2-Butylsulfanyl-4-chloro-pyrimidine within the Pyrimidine Scaffold Landscape
This compound is a specific example of a substituted pyrimidine that incorporates both a thioether and a chloro substituent. This combination of functional groups makes it a versatile building block in organic synthesis. The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group, allowing for nucleophilic substitution reactions with a variety of nucleophiles. nih.govchemicalbook.com This reactivity provides a straightforward route to introduce a wide range of functional groups at this position.
The butylsulfanyl group at the 2-position, a thioether, also offers opportunities for further chemical modification. arkat-usa.org The presence of both a reactive chloro group and a modifiable thioether moiety on the same pyrimidine scaffold makes this compound a valuable intermediate for the synthesis of more complex and potentially biologically active molecules. Its structure is a clear representation of the strategic combination of key functional groups to create a versatile chemical entity for further exploration in drug discovery and materials science. nih.gov
Synthesis and Chemical Properties
The synthesis of this compound can be conceptualized through established methods in pyrimidine chemistry. A common starting material for such a synthesis could be a dichlorinated pyrimidine, such as 2,4-dichloropyrimidine (B19661). Selective nucleophilic substitution of one of the chlorine atoms with butanethiol would yield the desired product. The reaction conditions, such as the choice of solvent and base, would be critical to control the selectivity of the reaction and favor the formation of the 2-substituted product over the 4-substituted or disubstituted products.
Alternatively, one could start with a pyrimidine containing a thiol or a methylthio group at the 2-position and a hydroxyl group at the 4-position. The hydroxyl group could then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. google.com The thioether could be introduced either before or after the chlorination step.
The chemical properties of this compound are largely dictated by the reactivity of the chloro and butylsulfanyl groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and other nucleophiles. nih.govnih.gov The butylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule. arkat-usa.orgacs.org
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloropyrimidine (B141910) | 1722-12-9 | C4H3ClN2 | 114.53 | 75-76 (10 mmHg) | 63-66 |
| 4-Chloro-2-methylthiopyrimidine | 49844-90-8 | C5H5ClN2S | 160.62 | 139-140 (36 mmHg) | -2 |
| 2-Chloropyrimidine-4-carboxamide | 22536-66-9 | C5H4ClN3O | 157.56 | --- | --- |
| 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | 480436-46-2 | C8H14O2S3 | 238.39 | --- | --- |
Data sourced from various chemical suppliers and databases. alfa-chemistry.comchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comorgsyn.org
Research Applications
While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of various functional molecules. The presence of the reactive 4-chloro position makes it a valuable precursor for creating libraries of substituted pyrimidines for screening in drug discovery programs. nih.govnih.gov
For instance, the chlorine atom can be displaced by various amines to generate a series of 4-amino-2-(butylsulfanyl)pyrimidines. These compounds could then be evaluated for their potential as kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy. chemicalbook.comacs.org The butylsulfanyl group could also be modified to explore structure-activity relationships further.
Furthermore, the pyrimidine scaffold itself is a key component in many compounds with applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors. The ability to functionalize the pyrimidine ring at both the 2- and 4-positions with different groups, as offered by this compound, could be exploited to synthesize novel materials with tailored electronic and photophysical properties. thieme.de
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2S |
|---|---|
Molecular Weight |
202.71 g/mol |
IUPAC Name |
2-butylsulfanyl-4-chloropyrimidine |
InChI |
InChI=1S/C8H11ClN2S/c1-2-3-6-12-8-10-5-4-7(9)11-8/h4-5H,2-3,6H2,1H3 |
InChI Key |
LOSRMIRNQRENPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 2 Butylsulfanyl 4 Chloro Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the 4-Position
The pyrimidine (B1678525) ring is electron-deficient, which facilitates nucleophilic attack. The presence of two nitrogen atoms within the ring, along with the electron-withdrawing chloro group, makes the C4-position particularly susceptible to nucleophilic aromatic substitution. stackexchange.com This reactivity is a cornerstone of its synthetic utility.
Displacement of the Chloro Group by Various Nucleophiles
The chloro group at the 4-position of 2-butylsulfanyl-4-chloro-pyrimidine is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a broad range of derivatives.
The reaction of this compound with amine nucleophiles is a common and effective method for generating 4-amino-pyrimidine derivatives. The reaction proceeds through a typical SNAr mechanism, involving the addition of the amine to the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring.
The scope of this reaction is broad, accommodating a wide array of primary and secondary amines, including aliphatic, cyclic, aromatic, and heteroaromatic amines. uniatlantico.edu.co The reactivity of the amine nucleophile is a key factor, with more nucleophilic amines generally providing higher yields and faster reaction rates. In some cases, the reaction conditions, such as the choice of solvent and base, can be optimized to improve the outcome, particularly when using less reactive amines. uniatlantico.edu.co
| Nucleophile Type | Example | Product Type | Reference |
| Primary Aliphatic Amine | n-Butylamine | N-Butyl-2-(butylsulfanyl)pyrimidin-4-amine | |
| Secondary Cyclic Amine | Piperidine | 4-(Piperidin-1-yl)-2-(butylsulfanyl)pyrimidine | uniatlantico.edu.co |
| Aromatic Amine | Aniline | N-Phenyl-2-(butylsulfanyl)pyrimidin-4-amine | nih.gov |
| Heteroaromatic Amine | 4-Aminobenzenesulfonamide | 4-((2-(Butylsulfanyl)pyrimidin-4-yl)amino)benzenesulfonamide | nih.gov |
Thiol nucleophiles and their corresponding thiolate anions are also effective in displacing the chloro group at the 4-position. These reactions lead to the formation of 4-thioether-substituted pyrimidines. The use of a base is typically required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then readily attacks the C4-position. These reactions are valuable for introducing sulfur-based functionalities into the pyrimidine core. researchgate.netrsc.org
| Nucleophile | Reagent | Product | Reference |
| Thiophenol | Sodium thiophenoxide | 4-(Phenylthio)-2-(butylsulfanyl)pyrimidine | rsc.org |
| n-Propylthiol | n-PrSH | 4-(Propylthio)-2-(butylsulfanyl)pyrimidine | nih.gov |
Beyond amines and thiols, other heteroatom-based nucleophiles can participate in SNAr reactions at the 4-position. For instance, alkoxides can displace the chloro group to form 4-alkoxy-pyrimidines. wuxiapptec.com The reactivity of these nucleophiles can be influenced by factors such as the nature of the heteroatom, steric hindrance, and the reaction conditions employed.
Transformations of the 2-Butylsulfanyl Moiety
While the 4-chloro group is the primary site for SNAr reactions, the 2-butylsulfanyl group can also undergo chemical transformations. This moiety can be a target for modification, although it is generally less reactive than the 4-chloro position in the context of nucleophilic substitution. Under certain conditions, the butylsulfanyl group can be displaced. For example, treatment with an excess of a strong nucleophile like sodium methoxide (B1231860) can lead to the displacement of the butylsulfanyl group to form a 2-methoxy derivative. rsc.org Additionally, the sulfur atom of the butylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule.
Oxidation to 2-Butylsulfinyl and 2-Butylsulfonyl Pyrimidine Derivatives
The sulfur atom of the butylsulfanyl group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (2-butylsulfinyl-4-chloro-pyrimidine) and sulfone (2-butylsulfonyl-4-chloro-pyrimidine) derivatives. These transformations significantly alter the electronic properties and reactivity of the pyrimidine ring.
The selective oxidation of thioethers to either sulfoxides or sulfones is a well-established transformation in organic synthesis. The outcome of the reaction is highly dependent on the choice of oxidant and the reaction conditions.
For the selective conversion of this compound to its sulfoxide, mild oxidizing agents are typically employed. A common and effective method involves the use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. Other reagents that can achieve this selective oxidation include sodium periodate (B1199274) (NaIO₄) and hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst.
To achieve the full oxidation to the sulfone derivative, stronger oxidizing conditions or a stoichiometric excess of the oxidant are required. Using two or more equivalents of m-CPBA will typically drive the reaction to completion, yielding the 2-butylsulfonyl-4-chloro-pyrimidine. Alternative robust oxidizing systems include potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium peroxymonosulfate).
A potential side reaction to consider during the oxidation is the N-oxidation of the pyrimidine ring nitrogens. This can sometimes be mitigated by careful control of the reaction conditions or through the use of specific catalytic systems that favor S-oxidation.
The choice of oxidant and the reaction parameters are critical in determining the product distribution between the sulfoxide and the sulfone.
| Oxidant | Stoichiometry (Typical) | Common Conditions | Predominant Product |
| m-CPBA | 1 equivalent | CH₂Cl₂, 0 °C to rt | 2-Butylsulfinyl-4-chloro-pyrimidine |
| m-CPBA | >2 equivalents | CH₂Cl₂, rt | 2-Butylsulfonyl-4-chloro-pyrimidine |
| NaIO₄ | 1 equivalent | MeOH/H₂O, rt | 2-Butylsulfinyl-4-chloro-pyrimidine |
| H₂O₂ | 1 equivalent (with catalyst) | Various solvents, rt | 2-Butylsulfinyl-4-chloro-pyrimidine |
| H₂O₂ | >2 equivalents (with catalyst) | Various solvents, elevated temp. | 2-Butylsulfonyl-4-chloro-pyrimidine |
| Oxone® | >2 equivalents | MeOH/H₂O, rt | 2-Butylsulfonyl-4-chloro-pyrimidine |
This table presents generalized conditions based on the oxidation of similar thioethers and should be considered as a starting point for the specific substrate.
The oxidation state of the sulfur atom has a profound impact on the reactivity of the pyrimidine ring. The sulfoxide and particularly the sulfone groups are strong electron-withdrawing groups. This increased electron-withdrawing character enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. For instance, the chloro group at the 4-position of 2-butylsulfonyl-4-chloro-pyrimidine is expected to be significantly more labile towards nucleophilic displacement compared to the parent compound.
Palladium-Mediated Coupling Reactions Involving the Butylsulfanyl Group
While the chloro atom at the 4-position is the more conventional site for palladium-catalyzed cross-coupling reactions on this scaffold, the butylsulfanyl group at the 2-position can also participate in such transformations. The C-S bond of the thioether can be activated under specific palladium catalysis conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Desulfurative cross-coupling reactions have emerged as a powerful tool in organic synthesis. For a substrate like this compound, a palladium catalyst, often in conjunction with a suitable ligand and a stoichiometric desulfurizing agent or under specific reaction conditions that promote C-S bond cleavage, can facilitate the coupling of an organometallic reagent at the 2-position.
The general scheme for such a reaction would be:
2-(BuS)-4-Cl-Pyrimidine + R-M 2-R-4-Cl-Pyrimidine + [BuS-M]
Where R-M represents an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds). The choice of the palladium catalyst and ligand is crucial for achieving efficient and selective coupling. Catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos, SPhos) are often employed.
It is important to note that in a molecule containing both a chloro and a butylsulfanyl group, competitive coupling at the C-Cl bond is a likely pathway. The regioselectivity of the coupling will depend on the specific catalyst system and the relative reactivity of the C-Cl and C-S bonds under the chosen conditions. In many standard cross-coupling protocols (e.g., Suzuki, Stille, Heck), the C-Cl bond is generally more reactive than a C-S bond of a simple thioether. However, specialized conditions have been developed to target C-S bonds.
Electrophilic Aromatic Substitution on the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyrimidine ring challenging compared to electron-rich aromatic systems like benzene (B151609). The presence of a chlorine atom and a butylsulfanyl group further influences the reactivity and regioselectivity of any potential EAS reaction.
The butylsulfanyl group is generally considered an ortho, para-directing group in electrophilic aromatic substitution on benzene rings due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. However, in the highly electron-deficient pyrimidine ring, its activating effect is significantly diminished. The chlorine atom is a deactivating but ortho, para-directing group.
Considering the electronic nature of the pyrimidine ring and the directing effects of the substituents, any electrophilic attack would be expected to occur at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. The reaction would likely require harsh conditions, such as strong acids and high temperatures, and may proceed with low yields. Common EAS reactions like nitration or halogenation on this compound are not well-documented and are expected to be difficult to achieve selectively without side reactions or degradation of the starting material.
Reactions Involving the Pyrimidine Ring Nitrogens
The lone pairs of electrons on the two nitrogen atoms of the pyrimidine ring impart basic properties to the molecule, allowing for protonation and other reactions at these sites.
Pyrimidines are basic compounds, though they are generally less basic than pyridines due to the inductive electron-withdrawing effect of the second nitrogen atom. The basicity of this compound will be influenced by the electronic effects of the substituents at the 2- and 4-positions.
Protonation is expected to occur at one of the ring nitrogen atoms. The exact site of protonation (N-1 or N-3) would depend on the relative electronic and steric environment of each nitrogen. In the case of this compound, protonation at N-1 would place the positive charge adjacent to the butylsulfanyl group, while protonation at N-3 would place it adjacent to the chloro group. Detailed computational or experimental studies would be required to definitively determine the preferred site of protonation and the precise pKa value. Generally, protonation renders the pyrimidine ring even more electron-deficient, which can influence its subsequent reactivity.
Coordination with Metal Centers
Extensive literature searches did not yield specific research findings on the coordination of this compound with metal centers. However, the broader field of pyrimidine chemistry provides insights into how related compounds behave as ligands in coordination complexes. Pyrimidine and its derivatives are known to coordinate with a variety of metal ions, typically through their nitrogen atoms. The lone pair of electrons on the ring nitrogen atoms allows them to act as Lewis bases and donate electron density to a metal cation, forming a coordinate covalent bond.
The coordination chemistry of pyrimidine derivatives is an active area of research, particularly concerning the biological activities of the resulting metal complexes. ictp.it Studies on various substituted pyrimidines show that they can form stable complexes with transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. ictp.itresearchgate.net
In the synthesis of these complexes, the pyrimidine-based ligand is typically reacted with a metal salt, often in a suitable solvent like ethanol (B145695) or methanol. mdpi.comnih.gov The resulting coordination compounds are then characterized using a range of spectroscopic and analytical techniques to determine their structure and properties. These methods include:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.
Elemental Analysis: To determine the empirical formula of the complex.
Mass Spectrometry: To confirm the molecular weight of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the geometry around the metal center. ictp.it
X-ray Crystallography: To provide definitive information about the solid-state structure of the coordination complex, including bond lengths and angles.
For instance, studies on metal complexes of other heterocyclic ligands have shown the formation of various geometries, such as octahedral and tetrahedral, depending on the metal ion and the stoichiometry of the reaction. ictp.itresearchgate.net The resulting metal complexes often exhibit interesting chemical and physical properties, which can differ significantly from those of the free ligand and the metal salt.
While no data is available for this compound itself, the established coordination chemistry of the pyrimidine scaffold suggests that it could potentially act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms. The presence of the chloro and butylsulfanyl substituents would likely influence its electronic properties and steric profile, which in turn would affect the stability and structure of any potential metal complexes. Further experimental investigation is required to explore and characterize the coordination behavior of this compound.
Derivatization Strategies and Scaffold Modification
Functionalization at the 4-Position Following Chloro Displacement
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the electron-deficient nature of the pyrimidine ring. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, leading to a diverse set of 4-substituted pyrimidine derivatives.
Common nucleophiles employed in these reactions include amines, alkoxides, and hydrazine (B178648), yielding 4-amino, 4-alkoxy, and 4-hydrazinyl derivatives, respectively. For instance, the reaction with various substituted amines under basic conditions can lead to the formation of N-substituted-2-butylsulfanyl-pyrimidin-4-amines. Similarly, treatment with sodium or potassium alkoxides results in the corresponding 4-alkoxy-2-butylsulfanyl-pyrimidines. The reaction with hydrazine hydrate (B1144303) provides a 4-hydrazinyl-2-butylsulfanyl-pyrimidine intermediate, which is itself a versatile precursor for further derivatization.
| Nucleophile | Resulting Functional Group at C-4 | Product Class |
| Primary/Secondary Amines | -NHR / -NRR' | 4-Aminopyrimidines |
| Alkoxides/Phenoxides | -OR | 4-Alkoxy/Aryloxypyrimidines |
| Hydrazine | -NHNH2 | 4-Hydrazinylpyrimidines |
This table illustrates the general outcomes of nucleophilic substitution at the 4-position of 2-butylsulfanyl-4-chloro-pyrimidine.
Diversification via Modifications of the 2-Butylsulfanyl Chain
The 2-butylsulfanyl group offers another avenue for structural diversification, either through reactions of the sulfur atom or by its complete removal or replacement.
The sulfide (B99878) linkage in the 2-butylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used to achieve these transformations. The resulting 2-butanesulfinyl- and 2-butanesulfonyl-4-chloro-pyrimidines exhibit altered reactivity. The sulfonyl group, in particular, is a good leaving group and can be displaced by strong nucleophiles, offering an alternative route to functionalize the 2-position.
The butylsulfanyl group can be cleaved from the pyrimidine ring through desulfurization reactions. A widely used method for this transformation is treatment with Raney Nickel. organicreactions.orgresearchgate.netias.ac.in This reaction typically results in the formation of a C-H bond, effectively removing the sulfur-containing substituent and yielding a 4-chloropyrimidine (B154816).
Alternatively, the butylsulfanyl group can be replaced by other functionalities. For example, in related 2-alkylthiopyrimidines, the alkylthio group has been successfully displaced by arylamines in the presence of a base like cesium carbonate, proceeding through an SNAr mechanism. rhhz.net This method provides a direct route to N2-arylaminopyrimidines. rhhz.net
| Reagent/Condition | Modification of 2-Butylsulfanyl Group | Resulting Product Type |
| m-CPBA, H2O2 | Oxidation to Sulfoxide/Sulfone | 2-Butanesulfinyl/sulfonyl-4-chloropyrimidine |
| Raney Nickel | Desulfurization | 4-Chloropyrimidine |
| Arylamine / Cs2CO3 | Replacement with Arylamino Group | N2-Aryl-4-chloropyrimidin-2-amine |
This table summarizes key transformations involving the 2-butylsulfanyl group.
Introduction of Additional Substituents on the Pyrimidine Ring
While the primary points of reactivity on this compound are the 4- and 2-positions, the pyrimidine ring itself can be further functionalized. However, direct electrophilic substitution on the electron-deficient pyrimidine ring is often challenging. More commonly, functional groups are introduced through multi-step sequences. For instance, lithiation of the pyrimidine ring followed by quenching with an electrophile can be a viable strategy, although the regioselectivity can be influenced by the existing substituents. Halogenation or nitration reactions on the pyrimidine ring of this specific substrate are not well-documented and would likely require carefully optimized conditions to avoid side reactions at the existing functional groups.
Annulation Reactions and Fused Pyrimidine Systems
The reactive sites on this compound make it a potential precursor for the synthesis of fused heterocyclic systems of medicinal and industrial importance. The general strategies often involve the introduction of a suitably functionalized substituent at the 4-position, which can then undergo an intramolecular cyclization.
For example, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting a 4-hydrazinylpyrimidine (B2547379) intermediate with a one-carbon synthon like formic acid or an orthoester. nih.govresearchgate.net Alternatively, starting from a 4,6-dichloropyrimidine-5-carboxaldehyde, reaction with hydrazines can selectively form 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. nih.gov
Triazolopyrimidines , such as the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine system, can be synthesized through the cyclization of a 2-hydrazinylpyrimidine derivative. researchgate.netnih.gov
The synthesis of thiazolo[5,4-d]pyrimidines typically involves the construction of the thiazole (B1198619) ring onto the pyrimidine core. nih.govresearchgate.netnih.gov This can be achieved through various synthetic routes, often starting from an aminopyrimidine derivative which is then converted to a thiocyanate (B1210189) and subsequently cyclized. While no direct examples starting from this compound are readily available, its conversion to a 4-amino or 4-hydrazino derivative would provide an entry point into these synthetic pathways.
| Fused System | General Precursor | Key Reaction |
| Pyrazolo[3,4-d]pyrimidine | 4-Hydrazinylpyrimidine | Cyclization with C1 synthon |
| nih.govresearchgate.netnih.govTriazolo[4,3-a]pyrimidine | 2-Hydrazinylpyrimidine | Intramolecular cyclization |
| Thiazolo[5,4-d]pyrimidine | 4-Aminopyrimidine-5-thiol | Cyclization |
This table outlines general synthetic approaches to fused pyrimidine systems potentially accessible from this compound derivatives.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography of 2-Butylsulfanyl-4-chloro-pyrimidine and its Derivatives
While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related derivatives, such as 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine, offers valuable insights into the expected structural features. nih.govnih.gov
In the solid state, the conformation of pyrimidine (B1678525) derivatives is dictated by the nature and steric bulk of their substituents. For the derivative 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine, the butylsulfanyl side chain is not planar and adopts a twisted conformation. nih.govnih.gov Key torsion angles reported for this structure include S—C—C—C at 177.34 (10)° and C—C—C—C at 67.68 (18)°. nih.govnih.gov This indicates that the butyl group is significantly bent. The central pyrimidine ring itself is essentially planar, with the pendant groups oriented at specific dihedral angles relative to it. In the case of the styryl derivative, the dihedral angles between the pyrimidine ring and the two benzene (B151609) rings are 18.46 (6)° and 5.95 (6)°. nih.govnih.gov For this compound, one would anticipate a similar non-planar, twisted conformation for the butylsulfanyl chain due to the flexibility of the single bonds. The orientation of this chain relative to the pyrimidine ring would be influenced by packing forces within the crystal lattice.
Table 1: Selected Torsion Angles in a 2-Butylsulfanyl-pyrimidine Derivative
| Atoms Involved | Torsion Angle (°) | Reference |
|---|---|---|
| S—C—C—C | 177.34 (10) | nih.govnih.gov |
| C—C—C—C | 67.68 (18) | nih.govnih.gov |
Data derived from the crystal structure of 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine.
The arrangement of molecules in a crystal, or supramolecular assembly, is governed by a network of intermolecular interactions. In pyrimidine derivatives, these can range from strong hydrogen bonds to weaker interactions like C–H···N, C–H···O, and π–π stacking. tandfonline.comtandfonline.com The formation of these interactions is a driving force in crystal engineering, often leading to predictable structural motifs, or synthons. tandfonline.com
For instance, studies on co-crystals of pyrimidine derivatives with carboxylic acids demonstrate the formation of robust O–H···N and N–H···O hydrogen bonds that stabilize the crystal packing. tandfonline.comresearchgate.net In the absence of strong hydrogen bond donors, weaker interactions become dominant. The crystal structures of chloropyridinecarbonitriles, for example, are stabilized by a combination of offset face-to-face π-stacking and intermolecular C–H⋯N interactions. nih.gov In the reported structure of 2-butylsulfanyl-4,6-bis[(E)-styryl]pyrimidine, no strong directional interactions beyond typical van der Waals contacts were identified, suggesting that the bulky styryl groups may sterically hinder the formation of more specific interactions. nih.govnih.gov For this compound, one might expect weak C–H···N interactions involving the pyrimidine nitrogen atoms and C–H···Cl contacts to play a role in the supramolecular assembly, alongside potential π–π stacking of the pyrimidine rings.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the molecular structure of compounds in solution. While specific experimental NMR data for this compound were not found, theoretical predictions and data from related structures can provide an expected spectral profile.
¹H NMR spectroscopy would be expected to show distinct signals for the protons on the pyrimidine ring and the butylsulfanyl chain. The pyrimidine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating butylsulfanyl group. The protons of the butylsulfanyl chain would appear in the upfield aliphatic region (typically δ 0.9-3.5 ppm), showing characteristic multiplets corresponding to the terminal methyl group, the adjacent methylene (B1212753) groups, and the methylene group attached to the sulfur atom.
¹³C NMR spectroscopy would complement the ¹H NMR data. The carbon atoms of the pyrimidine ring would resonate at low field (typically δ 150-170 ppm). The carbon atom attached to the chlorine (C4) and the one attached to the sulfur (C2) would have their chemical shifts significantly affected by these heteroatoms. The four distinct carbon signals of the butylsulfanyl chain would appear in the high-field region (typically δ 13-40 ppm). Combined experimental and theoretical NMR studies on other substituted pyrimidines, such as 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, have shown good correlation between calculated and observed chemical shifts, validating this approach for structural elucidation. worldscientific.com
Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides detailed information about the functional groups and bonding within a molecule. vandanapublications.comvandanapublications.com The analysis of pyrimidine derivatives by these methods allows for the identification of characteristic vibrational modes. worldscientific.comvandanapublications.com
For this compound, the FT-IR and FT-Raman spectra would be expected to exhibit several key bands:
Pyrimidine Ring Vibrations: The characteristic stretching and bending vibrations of the pyrimidine ring typically appear in the 1600-1300 cm⁻¹ region.
C–H Vibrations: Aromatic C–H stretching from the pyrimidine ring would be observed above 3000 cm⁻¹, while aliphatic C–H stretching from the butyl group would appear in the 2850-2960 cm⁻¹ range.
C–S Vibrations: The stretching vibration of the C–S bond is typically weaker and found in the 750-600 cm⁻¹ region.
C–Cl Vibrations: The C–Cl stretching vibration is expected in the 800-600 cm⁻¹ range.
Theoretical calculations using Density Functional Theory (DFT) are often employed alongside experimental work to assign vibrational modes accurately. worldscientific.com Such studies on related pyrimidine derivatives have successfully correlated experimental spectra with theoretical predictions. worldscientific.com
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Pyrimidine Ring | Ring Stretching | 1600 - 1300 | vandanapublications.comresearchgate.net |
| Pyrimidine C-H | Aromatic C-H Stretch | > 3000 | worldscientific.com |
| Butyl Group | Aliphatic C-H Stretch | 2960 - 2850 | worldscientific.com |
| C-Cl Bond | C-Cl Stretch | 800 - 600 | vandanapublications.com |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
UV-Vis spectroscopy investigates the electronic transitions within a molecule. Pyrimidine itself exhibits characteristic absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions. researchgate.net The substitution on the pyrimidine ring significantly influences the position and intensity of these absorption maxima (λ_max). rsc.orgnih.gov
The spectrum of this compound is expected to show bands related to the pyrimidine chromophore. Halogen substituents on the pyrimidine ring are known to affect the electronic spectrum, with the effect increasing with photon energy. rsc.org The introduction of a chloro and a butylsulfanyl group would likely cause a bathochromic shift (shift to longer wavelengths) of the π→π* transitions compared to unsubstituted pyrimidine. Computational studies, such as Time-Dependent Density Functional Theory (TDDFT), have been successfully used to model the UV-Vis spectra of pyrimidine derivatives and aid in the characterization of the electronic transitions. researchgate.netrsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. It is widely employed to determine optimized molecular geometries, energies, and other physical properties. For a molecule like 2-butylsulfanyl-4-chloro-pyrimidine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide significant insights into its structural and vibrational characteristics.
Optimized Geometries and Energetics
A DFT optimization calculation seeks to find the lowest energy arrangement of atoms in a molecule, its ground state geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the planarity of the pyrimidine (B1678525) ring and the conformational arrangement of the butylsulfanyl chain. The relative energies of different possible conformers (rotational isomers) of the butyl group could also be calculated to identify the most stable conformation.
Hypothetical Data Table for Optimized Geometry: This table is for illustrative purposes and is based on typical values for similar structures, not on actual calculated data for this compound.
| Parameter | Value |
|---|---|
| Bond Length (C-Cl) | ~1.74 Å |
| Bond Length (C-S) | ~1.77 Å |
| Bond Angle (N-C-N) | ~127° |
| Dihedral Angle (C-S-C-C) | ~180° (anti-periplanar) |
Vibrational Frequency Calculations and Spectral Correlations
Following geometric optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the normal modes of vibration for the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the observed spectral bands can be made, confirming the molecular structure.
Hypothetical Data Table for Vibrational Frequencies: This table is for illustrative purposes and is based on typical values for similar functional groups, not on actual calculated data for this compound.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
|---|---|---|
| ν(C-H) | ~2960 | Butyl C-H stretch |
| ν(C=N) | ~1560 | Pyrimidine ring stretch |
| ν(C-Cl) | ~780 | C-Cl stretch |
| ν(C-S) | ~690 | C-S stretch |
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A small energy gap suggests high reactivity. For this compound, the analysis would show how the electron density is distributed in these frontier orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the chlorine atom, while positive potential would be located around the hydrogen atoms.
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of heterocyclic compounds like this compound. Through quantum mechanical calculations, it is possible to map out reaction energy profiles, characterize transient intermediates, and analyze the structures of high-energy transition states that govern reaction outcomes.
Transition State Analysis for SNAr Reactions
The nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing pyrimidine rings. In this compound, two primary sites are susceptible to nucleophilic attack: the C-2 position bearing the butylsulfanyl group and the C-4 position bearing the chlorine atom. The regioselectivity of this reaction is not always intuitive and is dictated by the relative energy barriers of the competing reaction pathways.
Computational studies on analogous 2-sulfonyl-4-chloropyrimidines and 2,4-dichloropyrimidines have provided significant insights into the transition states governing this selectivity. nih.govacs.org Quantum mechanics (QM) calculations, typically using Density Functional Theory (DFT), are employed to model the reaction pathways for nucleophilic attack at both C-2 and C-4. These calculations determine the geometries of the respective transition states (TS) and their corresponding activation energies.
For a related compound, 2-MeSO2-4-chloropyrimidine, QM analysis revealed that SNAr reactions with alkoxides are highly selective for the C-2 position. nih.gov This selectivity is attributed to the formation of a hydrogen bond between the incoming nucleophile and the acidic protons on the methyl group of the sulfone. This non-covalent interaction stabilizes the transition state for C-2 attack, lowering its energy relative to the transition state for C-4 attack. nih.gov Although the butylsulfanyl group is not as electron-withdrawing as a sulfonyl group, similar, albeit weaker, interactions could influence the transition state energetics.
In the case of 2,4-dichloropyrimidine (B19661) reacting with an amine nucleophile, transition state calculations showed the energy of the C-4 transition state to be higher than that of the C-2 transition state, favoring C-2 substitution. acs.org Infrared vibration calculations confirm the identity of these structures as true transition states by the presence of a single imaginary frequency. acs.org The relative energy difference, though sometimes small, is sufficient to direct the regioselectivity of the reaction under kinetic control.
Based on these analogous systems, a computational analysis of this compound would involve modeling the Meisenheimer intermediates and the associated transition states for both C-2 and C-4 substitution. The chlorine at C-4 is a good leaving group, and the pyrimidine ring's nitrogen atoms activate both positions towards nucleophilic attack. However, the electronic and steric properties of the butylsulfanyl group at C-2 play a crucial role. The transition state leading to substitution at C-4 is generally expected to be favored due to chlorine being a better leaving group than the butylsulfanyl anion. However, specific interactions between the nucleophile and the butylsulfanyl side chain could potentially lower the energy barrier for C-2 attack, altering the expected outcome.
| Parameter | C-2 Substitution Pathway | C-4 Substitution Pathway | Reference |
| Nucleophile | Amine / Alkoxide | Amine / Alkoxide | nih.govacs.org |
| Leaving Group | Butylsulfanyl | Chloride | N/A |
| Calculated TS Energy Barrier | ΔG‡C2 | ΔG‡C4 | acs.org |
| Key Stabilizing Interactions | Potential non-covalent interactions with the butylsulfanyl chain. | Ring nitrogen stabilization of the anionic intermediate. | nih.gov |
| Predicted Selectivity | Dependent on relative TS energies; often C-4 is favored unless specific C-2 stabilization occurs. | Generally favored due to Cl being a superior leaving group. | nih.govacs.org |
This table is generated based on principles from computational studies on analogous pyrimidine systems. Actual values for this compound would require specific calculations.
Theoretical Insights into Oxidation Mechanisms
The sulfur atom in the 2-butylsulfanyl group is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and subsequently the sulfone. Computational studies can illuminate the mechanistic steps of this transformation, which is often performed using oxidizing agents like hydrogen peroxide.
Theoretical investigations into the oxidation of similar thioethers provide a framework for understanding this process. The reaction is believed to proceed through a stepwise mechanism. The first oxidation step involves the conversion of the sulfide (B99878) to a sulfoxide. A computational study on the oxidation of dipropyl thiosulfinate initiated by OH radicals showed that the initial attack occurs at the sulfur atom. nih.gov For a chemical oxidation using an agent like H2O2, the mechanism would involve the nucleophilic attack of the sulfur atom on the peroxide oxygen, leading to a transition state where the O-O bond is cleaved.
The second oxidation, from sulfoxide to sulfone, is generally slower and requires a higher activation energy as the sulfur atom in the sulfoxide is less nucleophilic than in the initial sulfide. DFT calculations can model the transition states for both oxidation steps, providing their relative energy barriers.
Studies on the electrochemical oxidation of 2-pyrimidinethiols have shown that the reaction proceeds via dimer transition states to form disulfides. nih.gov While a different process, it highlights the utility of computational methods in modeling sulfur-centered reactions in pyrimidines. Experimental work on the sulfoxidation of pyrimidine thioate derivatives using hydrogen peroxide has successfully produced sulfonyl compounds, confirming the feasibility of this transformation. nih.gov A study on the heterogeneous oxidation of 2-thiomethylpyrimidine also demonstrated the conversion to the corresponding sulfoxide and sulfone. nih.gov
A theoretical investigation into the oxidation of this compound would model the following key steps:
First Oxidation (Sulfide to Sulfoxide): Calculation of the transition state for the oxygen transfer from the oxidant (e.g., H2O2) to the sulfur atom.
Second Oxidation (Sulfoxide to Sulfone): Calculation of the transition state for the second oxygen transfer, which is expected to have a higher energy barrier.
The presence of the electron-withdrawing pyrimidine ring and the chloro-substituent would influence the electron density on the sulfur atom, thereby affecting the activation energies of these oxidation steps.
| Reaction Step | Reactants | Key Intermediate/Transition State | Products | Reference |
| Step 1: Sulfoxidation | This compound + H2O2 | [S···O···O] Transition State | 2-(Butylsulfinyl)-4-chloro-pyrimidine + H2O | nih.govnih.gov |
| Step 2: Sulfonylation | 2-(Butylsulfinyl)-4-chloro-pyrimidine + H2O2 | [S(O)···O···O] Transition State | 2-(Butylsulfonyl)-4-chloro-pyrimidine + H2O | nih.govnih.gov |
This table outlines the proposed mechanistic steps for the oxidation of this compound based on established mechanisms for thioether oxidation.
Molecular Docking and Molecular Dynamics Simulations (Focus on Binding Mechanisms, not Efficacy)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. nih.gov These methods provide atom-level insights into the binding mode, key intermolecular interactions, and the stability of the ligand-protein complex, focusing on the mechanism of binding rather than therapeutic efficacy.
Molecular docking studies predict the preferred orientation of the compound within a protein's binding site. For instance, in a study of 2-sulfonylpyrimidine derivatives designed as covalent inhibitors for Bruton's tyrosine kinase (BTK), docking was used to assess how derivatives at different positions on the pyrimidine ring would engage the target cysteine residue (Cys481). dntb.gov.ua The docking poses revealed that the pyrimidine ring consistently formed hydrogen bonds with the protein backbone. Specifically, one of the pyrimidine's sp2 hybridized nitrogen atoms acted as a hydrogen bond acceptor. dntb.gov.ua
For this compound, a docking simulation into a hypothetical protein active site would likely show the pyrimidine core acting as a scaffold. Key interactions would include:
Hydrogen Bonding: The pyrimidine ring nitrogens are potent hydrogen bond acceptors, capable of interacting with donor residues like backbone amides or the side chains of amino acids such as asparagine, glutamine, or arginine. dntb.gov.uadergipark.org.tr
Hydrophobic Interactions: The butyl chain of the sulfanyl (B85325) group would likely occupy a hydrophobic pocket, interacting with nonpolar residues like valine, leucine, or isoleucine.
Pi-Pi or Pi-Alkyl Stacking: The aromatic pyrimidine ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or π-alkyl interactions with aliphatic side chains. dergipark.org.tr
Molecular dynamics simulations extend the static picture from docking by simulating the movement of atoms in the ligand-protein complex over time. nih.gov An MD simulation would reveal the stability of the docked pose and the dynamics of the intermolecular interactions. For example, QM/MM molecular dynamics simulations of an inhibitor bound to BTK showed that the solvent-exposed part of the ligand was highly flexible. dntb.gov.ua A simulation of this compound bound to a target would analyze the persistence of key hydrogen bonds, the conformational flexibility of the butylsulfanyl chain within its pocket, and the role of water molecules in mediating protein-ligand interactions.
| Interaction Type | Potential Interacting Residues | Description | Reference |
| Hydrogen Bonding | Backbone Amides, Asn, Gln, Arg, Ser | The electron-rich pyrimidine nitrogens act as hydrogen bond acceptors. | dntb.gov.uadergipark.org.tr |
| Hydrophobic Interactions | Leu, Ile, Val, Ala, Met | The aliphatic butyl chain fits into nonpolar pockets of the binding site. | dergipark.org.tr |
| π-π Stacking | Phe, Tyr, Trp, His | Face-to-face or edge-to-face stacking between the pyrimidine ring and aromatic amino acid side chains. | dergipark.org.tr |
| π-Alkyl Interactions | Ala, Val, Leu, Ile | Interaction between the aromatic pyrimidine ring and the alkyl side chains of nonpolar residues. | dergipark.org.tr |
| Halogen Bonding | Carbonyl oxygens, Ser, Thr | The chlorine atom at C-4 can potentially act as a halogen bond donor. | N/A |
This table summarizes the likely non-covalent interactions between this compound and a protein target, based on docking studies of similar heterocyclic compounds.
Coordination Chemistry of 2 Butylsulfanyl 4 Chloro Pyrimidine Derivatives
Ligand Properties of the Pyrimidine (B1678525) Nitrogen Atoms
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is known for its ability to form coordination bonds with metal surfaces. researchgate.netscribd.com The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them potential Lewis bases capable of donating electron density to a metal center to form a coordinate covalent bond. hawaii.eduyoutube.com The coordination ability of these nitrogen atoms is influenced by the electronic effects of the substituents on the pyrimidine ring. scribd.comnih.gov
In the case of 2-butylsulfanyl-4-chloro-pyrimidine, the two nitrogen atoms are not electronically equivalent. The butylsulfanyl group at the 2-position and the chloro group at the 4-position are both electron-withdrawing, which generally decreases the basicity of the pyrimidine nitrogen atoms. This reduced basicity can affect the strength of the coordination bond with a metal center. The coordination of pyrimidine and its derivatives to a metal ion can be observed through spectroscopic methods, such as infrared (IR) spectroscopy, where a shift in the ring breathing mode to higher wavenumbers is indicative of coordination through the nitrogen atom. pmf.unsa.ba
Synthesis and Characterization of Metal Complexes (e.g., Palladium(II) Complexes)
The synthesis of metal complexes with pyrimidine-based ligands can be achieved through various methods. A common approach involves the reaction of a metal salt, such as palladium(II) chloride, with the pyrimidine ligand in a suitable solvent. researchgate.netfigshare.com For instance, palladium(II) complexes of N-substituted pyridine-2-thiocarboxamide ligands have been synthesized by reacting the ligand with PdCl₂(PPh₃)₂. researchgate.net Similarly, palladium(II) complexes with pyrimidine-2-thiones have been prepared, demonstrating the feasibility of coordinating palladium with sulfur-containing pyrimidine derivatives. dntb.gov.ua
While a specific synthesis for a palladium(II) complex of this compound has not been reported, a plausible route would involve the direct reaction of a palladium(II) salt with the ligand in a 1:2 molar ratio to yield a complex of the type [Pd(L)₂Cl₂], where L is the this compound ligand. The synthesis of related palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbenes has been achieved via transmetalation from the corresponding silver complexes. acs.org
Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques. Infrared spectroscopy can confirm the coordination of the ligand to the metal center, while NMR spectroscopy (¹H, ¹³C) provides information about the structure of the complex in solution. researchgate.netdntb.gov.ua Elemental analysis is crucial for determining the stoichiometry of the complex. researchgate.netdntb.gov.ua For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. figshare.comdntb.gov.ua
Based on studies of related palladium(II) complexes with pyrimidine and pyridine (B92270) ligands, a square planar geometry is commonly observed for the palladium(II) center. figshare.comdntb.gov.ua In a typical [Pd(L)₂Cl₂] complex, the palladium atom is coordinated by two ligand molecules and two chloride ions. dntb.gov.ua These can exist as cis or trans isomers, where the two ligands are either adjacent to each other or on opposite sides of the metal center, respectively. hawaii.edu
For example, the crystal structure of a palladium(II) complex with 5-acetyl-6-methyl-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione reveals a distorted square planar geometry where the palladium atom is coordinated to two halide ions and two sulfur atoms from the pyrimidine-2-thione ligands. dntb.gov.ua Similarly, palladium(II) complexes with substituted 2-thiouracils have been shown to adopt a square-planar geometry. figshare.com It is therefore highly probable that a palladium(II) complex of this compound would also exhibit a square planar geometry with a 1:2 metal-to-ligand stoichiometry.
Table 1: Expected Coordination Parameters for a Hypothetical [Pd(this compound)₂Cl₂] Complex (based on related structures)
| Property | Expected Value/Geometry |
| Coordination Number | 4 |
| Geometry | Square Planar |
| Stoichiometry (M:L) | 1:2 |
| Potential Isomers | cis and trans |
| Primary Donor Atoms | Pyrimidine Nitrogen and/or Thioether Sulfur |
This table is predictive and based on the characterization of analogous compounds.
The formation of a coordination complex involves a Lewis acid-base interaction, where the ligand acts as a Lewis base (electron donor) and the metal ion acts as a Lewis acid (electron acceptor). hawaii.eduyoutube.com In the case of this compound, there are multiple potential donor sites: the two nitrogen atoms of the pyrimidine ring and the sulfur atom of the butylsulfanyl group.
The coordination is likely to occur through one of the pyrimidine nitrogen atoms, as is common for pyrimidine-based ligands. researchgate.netscribd.com The choice of which nitrogen atom coordinates can be influenced by steric and electronic factors. The sulfur atom of the thioether group could also potentially coordinate to the metal center, leading to chelation if one of the nitrogen atoms also binds. Such S,N-chelation is known for related thioether-substituted heterocyclic ligands. The formation of the donor-acceptor bond results from the overlap of a filled orbital on the ligand's donor atom with an empty orbital on the metal ion.
Role of the Butylsulfanyl and Chloro Groups in Coordination
The substituents on the pyrimidine ring play a crucial role in modulating the ligand's electronic properties and steric profile, which in turn affects its coordination behavior.
The butylsulfanyl group at the 2-position is an alkylthio group. While the sulfur atom has a lone pair of electrons and can act as a soft donor, its primary effect on the pyrimidine ring is electron-withdrawing through induction, which can decrease the basicity of the ring nitrogens. However, the sulfur atom itself can participate in coordination, especially with soft metal ions like palladium(II). In complexes of pyrimidine-2-thiones, coordination through the sulfur atom is well-documented. dntb.gov.ua
The chloro group at the 4-position is a strongly electron-withdrawing group. This significantly reduces the electron density on the pyrimidine ring, making the nitrogen atoms less basic and potentially weaker donors. The chloro group itself is a weak ligand and is unlikely to be displaced in favor of coordination by the pyrimidine nitrogen unless under specific reaction conditions. In many reactions of chloropyrimidines, the chloro group acts as a leaving group in nucleophilic substitution reactions. researchgate.net
Potential for Catalytic Applications of Metal-Pyrimidine Complexes
Palladium complexes, in general, are highly effective catalysts for a variety of organic transformations, most notably C-C cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. researchgate.netacs.org The catalytic activity of these complexes is highly dependent on the nature of the ligands coordinated to the palladium center.
Palladium(II) complexes with pyrimidine-functionalized ligands have shown good catalytic activity. acs.orgrsc.org For instance, palladium complexes with pyrimidine-functionalized N-heterocyclic carbenes have been used as efficient catalysts for the direct C-H bond arylation of (benzo)oxazoles. rsc.org Palladium(II) thiocarboxamide complexes have demonstrated high activity in Suzuki coupling reactions of aryl bromides. researchgate.net
Given these precedents, it is conceivable that palladium(II) complexes of this compound could also exhibit catalytic activity. The combination of a "soft" thioether donor and a "hard" nitrogen donor from the pyrimidine ring could provide a stable yet reactive catalytic species. The electronic properties imparted by the butylsulfanyl and chloro groups would influence the reactivity of the palladium center and, consequently, its catalytic performance. Further research would be necessary to synthesize these complexes and evaluate their efficacy in various catalytic reactions.
Structure Activity Relationship Sar Studies in Mechanistic Biochemistry Excluding Pharmacological Outcomes
Influence of Substituents on Molecular Recognition and Binding
The pyrimidine (B1678525) ring itself serves as a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding and acting as a bioisostere for other aromatic systems. nih.gov The substituents at its 2- and 4-positions, however, are the primary determinants of binding specificity and affinity.
The 2-butylsulfanyl group, a thioether substituent, plays a multifaceted role in how the molecule interacts with a biological target. Its contribution can be dissected into several key aspects:
Sulfur Atom Interactions: The sulfur atom in the butylsulfanyl group is a potential site for various non-covalent interactions. It can act as a hydrogen bond acceptor and may participate in other interactions with the protein backbone or side chains.
Steric Influence: The size and conformation of the butylsulfanyl group exert a significant steric influence on the molecule's ability to fit within a binding site. Studies on analogous 2-sulfonylpyrimidine derivatives, where the sulfur is oxidized, have shown that bulky substituents at this position can significantly lower inhibitory potency, suggesting that the size of the group must be carefully optimized for a given target. acs.org
Modulation of Electronic Properties: The thioether group can influence the electronic distribution of the pyrimidine ring, which in turn affects its reactivity and interaction with the target.
| Feature | Type of Interaction | Biochemical Significance | Supporting Evidence/Inference |
|---|---|---|---|
| n-Butyl Chain | Hydrophobic/Lipophilic | Contributes to binding affinity by occupying nonpolar pockets in the target protein. | General principle for alkyl chains in ligand design. |
| Sulfur Atom | Hydrogen Bond Acceptor | Can form specific hydrogen bonds with donor residues (e.g., amides, hydroxyls) in the binding site. | Inferred from the known chemistry of thioethers. |
| Overall Group | Steric Bulk | Determines the fit within the binding cleft; non-optimal bulk can hinder binding and reduce activity. | Analogous pyrimidine derivatives show that bulky substituents can decrease inhibitory potency. acs.org |
The chloro group at the 4-position of the pyrimidine ring is a critical determinant of the compound's biochemical reactivity and binding mode. Its influence stems from its strong electron-withdrawing nature and its ability to act as a leaving group.
Electrophilic Activation: The chlorine atom is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the C4 carbon atom. This makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This is a key feature for potential covalent interactions with nucleophilic amino acid residues such as cysteine, lysine, or serine within a target's active site.
Dipole-Dipole and Halogen Bonding: The chloro substituent creates a significant dipole moment in the molecule. This allows for electrostatic dipole-dipole interactions with polar residues in the binding pocket. For instance, in related pyrimidine-based kinase inhibitors, a halogen substituent was found to establish a crucial electrostatic interaction with an alanine (B10760859) residue. nih.govacs.org Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction where it acts as a Lewis acidic center.
Modulation of Physicochemical Properties: The presence of chlorine increases the molecule's lipophilicity, which can affect its membrane permeability and solubility. Studies have shown that the addition of chlorine can enhance the physicochemical properties of molecules. rsc.org Research on other pyrimidine derivatives has also indicated that electron-drawing groups, such as chloro substituents, can enhance biological activity. mdpi.com
| Feature | Type of Interaction | Biochemical Significance | Supporting Evidence/Inference |
|---|---|---|---|
| C4-Cl Bond | Electrophilic Center | Activates the C4 position for covalent bond formation with nucleophilic residues (e.g., Cys, Lys) via SNAr. | 2-chloropyrimidine (B141910) is known to be highly reactive towards nucleophilic attack. researchgate.net |
| Chlorine Atom | Electrostatic/Dipole-Dipole | Participates in polar interactions that can stabilize the ligand-target complex. | Halogen substituents on similar scaffolds form key electrostatic interactions with target residues. nih.govacs.org |
| Chlorine Atom | Halogen Bonding | Can form specific, directional non-covalent bonds with electron-donating atoms (e.g., oxygen, nitrogen). | A known interaction for chlorine in medicinal chemistry. rsc.org |
Correlation between Structural Modifications and Biochemical Mechanism of Action (e.g., Enzyme Inhibition Mechanisms)
The specific arrangement of the butylsulfanyl and chloro groups suggests a strong potential for 2-butylsulfanyl-4-chloro-pyrimidine to act as a targeted covalent inhibitor. The most probable biochemical mechanism of action is the irreversible inhibition of an enzyme through the formation of a covalent bond.
This mechanism would proceed via a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophilic amino acid residue (Nu:) from the target enzyme attacks the electron-deficient C4 carbon of the pyrimidine ring. The chloro group, being a good leaving group, is subsequently displaced, resulting in a stable, covalent linkage between the pyrimidine scaffold and the enzyme. The butylsulfanyl group at the 2-position would serve primarily as a recognition element, anchoring the molecule in the correct orientation within the binding site to facilitate the covalent reaction.
Structural modifications to the molecule would directly correlate with the efficiency of this mechanism:
Modification of the Leaving Group: Replacing the chloro group with a different halogen (e.g., fluorine or bromine) would modulate the reactivity of the C4 position. Fluorine, being more electronegative but a poorer leaving group, would likely decrease the rate of covalent modification. Bromine, a better leaving group, might increase it.
Modification of the Butylsulfanyl Moiety: Altering the length or branching of the alkyl chain (e.g., replacing butyl with ethyl or tert-butyl) would affect the molecule's fit and affinity for the binding pocket (Kᵢ). A tighter initial non-covalent binding would increase the effective concentration of the inhibitor at the active site, thereby increasing the rate of the subsequent covalent reaction. However, as noted, excessive steric bulk could also prevent proper alignment and decrease reactivity. acs.org
Rational Design Principles Based on Structural Insights
The SAR data, even if inferred from related systems, provides clear principles for the rational design of new molecules based on the this compound scaffold for biochemical applications.
Target-Specific Covalent Inhibition: The primary design principle would be to utilize the reactive 4-chloro-pyrimidine core as a "warhead" to target enzymes that possess a suitably positioned nucleophilic residue in a non-catalytic site to achieve high specificity. This approach has been successfully used in the design of inhibitors for kinases like BTK. acs.org
Optimization of the Recognition Element: The butylsulfanyl group should be systematically modified to optimize non-covalent interactions with the target. Structure-based design, using techniques like X-ray crystallography or computational docking, would be essential to guide the modification of this group to perfectly complement the topology of the target's binding pocket. nih.govacs.org This could involve changing the alkyl chain length, introducing cyclic moieties, or adding polar functional groups.
Tuning Covalent Reactivity: The reactivity of the warhead can be fine-tuned for optimal performance. An excessively reactive compound might non-specifically modify many proteins, while a poorly reactive one may not achieve sufficient target engagement. The leaving group at the C4 position can be varied (e.g., Cl, F, SO₂Me) to achieve a desired level of reactivity that balances potency with selectivity.
Displacement of Unfavorable Water: A sophisticated design strategy involves identifying and displacing structurally conserved water molecules in the binding pocket that may reduce binding affinity. By extending or modifying the butylsulfanyl group with a hydrophobic moiety, it may be possible to occupy the space of such a water molecule, leading to a significant gain in binding energy. acs.org
By applying these principles, the this compound scaffold can be systematically optimized to create highly potent and selective probes for studying biochemical pathways and mechanisms.
Advanced Applications and Future Research Directions Non Medical/non Dosage Focus
Role as Intermediates in Fine Chemical Synthesis
Substituted chloropyrimidines are well-established as versatile intermediates in organic synthesis, prized for the reactivity of the chlorine atom which allows for facile nucleophilic substitution. This reactivity is the cornerstone of their utility in constructing more complex molecular architectures. For instance, 2-trichloromethyl-4-chloropyrimidines, which share the reactive chlorosubstituent at the 4-position, are valuable for synthesizing a variety of pyrimidine (B1678525) derivatives. thieme.de These intermediates are typically prepared through processes like acylation/cyclization-chlorination. thieme.de
In a similar vein, compounds like 2-Butylsulfanyl-4-chloro-pyrimidine serve as building blocks. The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups at the C4 position. The butylsulfanyl group at the C2 position, being more stable under many reaction conditions, often remains intact during these transformations, thus directing the synthesis to a specific regioisomer. Processes for preparing chloropyrimidines from their corresponding hydroxypyrimidines using reagents like phosphoryl chloride (POCl₃) are well-documented, often in the presence of an amine or its hydrochloride salt. google.com The synthesis of related 2-Alkylthio-4-chloro-6-pyrimidinols further underscores the established synthetic routes available for this class of compounds. documentsdelivered.com
The strategic placement of the butylsulfanyl and chloro substituents allows for a stepwise and controlled functionalization of the pyrimidine ring, making it a valuable precursor in the multi-step synthesis of complex target molecules in various fields of fine chemicals.
Application in Materials Science
The exploration of pyrimidine derivatives in materials science is a growing field, driven by their unique electronic and self-assembly properties.
Precursors for Advanced Organic Materials
While specific research detailing the use of this compound as a direct precursor for advanced organic materials is not extensively documented in publicly available literature, the broader class of functionalized pyrimidines is of significant interest. Their inherent aromaticity and the presence of multiple nitrogen atoms create opportunities for designing materials with specific electronic and photophysical properties. For example, the functionalization of pyrimidine scaffolds is a key strategy in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to tune the electronic properties through substitution patterns is a critical aspect of this research.
Supramolecular Chemistry and Self-Assembly
The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and when combined with other functionalities, can drive the self-assembly of molecules into well-ordered supramolecular structures. These non-covalent interactions can lead to the formation of complex architectures like microfibers and other nanostructures. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been shown to self-assemble into supramolecular microfibers with unique photoluminescence properties. mdpi.com Similarly, pyrimido[4,5-d]pyrimidine (B13093195) nucleosides can form intricate flower-shaped supramolecular structures through hierarchical non-covalent interactions. nih.gov
The structure of this compound, with its potential for modification, fits within the paradigm of molecules that can be designed for specific self-assembly behaviors, a cornerstone of creating novel functional materials. The solvent can play a crucial role in directing the self-assembly process, influencing the final morphology and properties of the resulting supramolecular system. youtube.com
Agrochemical Research Applications
Pyrimidines are a well-represented class of heterocycles in agrochemicals, with various derivatives exhibiting herbicidal, fungicidal, and insecticidal activities. While specific studies on the agrochemical applications of this compound are not widely reported, the structural motifs are relevant. The development of new agrochemicals often involves the synthesis and screening of libraries of compounds with a common core but varied substituents. Pyrazole-containing compounds, which are also nitrogen-containing heterocycles, are found in a variety of agrochemicals. nih.gov The synthetic versatility of chloropyrimidines makes them ideal starting points for creating such libraries for screening in agrochemical research.
Biochemical Probes and Tool Compounds for Mechanistic Studies
In the realm of chemical biology, small molecules are indispensable tools for probing biological pathways and studying the mechanisms of enzymes and receptors. Substituted pyrimidines are frequently used as scaffolds for such probes due to their resemblance to endogenous nucleobases and their ability to be functionalized for specific interactions.
While this compound itself is not prominently featured as a widely used biochemical probe, its structure lends itself to such applications. The chloro group can be used to covalently link the molecule to a target protein, a strategy used in activity-based protein profiling. The butylsulfanyl group can be varied to modulate lipophilicity and steric interactions within a binding site. The development of highly functionalized pyrimidines is an active area of research, with new synthetic methods continuously being reported to facilitate the creation of novel molecular probes. nih.gov
Emerging Areas of Research for Substituted Pyrimidines
The field of substituted pyrimidines is dynamic, with ongoing research expanding their applications beyond traditional areas. Some of the emerging trends include:
Development of Modular Fluorophores: The inherent electronic properties of the pyrimidine ring make it an attractive core for the design of new fluorescent molecules. Research into related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, has shown their potential as modular fluorophores with tunable photophysical properties. rsc.org
Green Chemistry Approaches: The synthesis of pyrimidines and other N-heterocycles is increasingly being explored using more environmentally benign methods, such as deep eutectic solvents. These green chemistry approaches aim to reduce the environmental impact of chemical synthesis. researchgate.net
Catalysis: The use of pyrimidine-based ligands in catalysis is an area of growing interest. The nitrogen atoms can coordinate with metal centers, influencing the catalytic activity and selectivity of a wide range of chemical transformations. acs.org
The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new applications for a wide array of substituted pyrimidines, including those with the 2-butylsulfanyl-4-chloro substitution pattern.
Q & A
Q. What are the critical safety protocols for handling 2-Butylsulfanyl-4-chloro-pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes when handling powdered forms to avoid inhalation .
- Ventilation: Conduct reactions in well-ventilated areas or under inert atmospheres (e.g., nitrogen) to mitigate volatile byproducts.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Nucleophilic Substitution: React 4-chloro-2-(methylsulfanyl)pyrimidine with butanethiol in anhydrous DMF, using NaH or K₂CO₃ as a base. Monitor progress via TLC (hexane:EtOAc 7:3) .
- Purification: Isolate crude product via vacuum distillation or column chromatography. Confirm substitution efficiency using LC-MS (ESI+ mode) to detect [M+H]⁺ ions.
Q. How should researchers properly dispose of waste containing this compound?
Methodological Answer:
- Waste Segregation: Separate halogenated (chloro-) and sulfur-containing waste streams to avoid reactive byproducts during disposal.
- Professional Disposal: Contract licensed hazardous waste facilities for incineration at >1,200°C to ensure complete decomposition of pyrimidine rings .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Multinuclear NMR: Use ¹³C NMR to distinguish between C4-Cl (δ ~160 ppm) and C2-SBu (δ ~45 ppm for SCH₂). 2D HSQC confirms coupling patterns .
- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., thioether bond geometry) by growing single crystals in EtOH/CHCl₃ at -20°C.
- Contradiction Management: If MS and NMR data conflict (e.g., unexpected m/z peaks), re-examine reaction conditions for potential oxidation of thioether to sulfone byproducts .
Q. How can researchers optimize yields in nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or DMSO to enhance nucleophilicity of butanethiol.
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems.
- Kinetic Control: Lower reaction temperatures (0–5°C) to suppress side reactions (e.g., C4-chloro displacement by residual moisture).
Q. What strategies mitigate contradictions between computational and experimental data for this compound?
Methodological Answer:
- DFT Validation: Compare computed (B3LYP/6-31G*) and experimental IR spectra to identify discrepancies in vibrational modes (e.g., S-C stretching at 650–700 cm⁻¹).
- Batch Analysis: Test multiple synthesis batches to rule out impurities affecting spectral clarity. Use HPLC-PDA (λ = 254 nm) to quantify purity thresholds (>95%) .
Notes on Evidence Limitations
- Direct data on this compound are scarce in the provided sources. Safety and synthesis protocols are extrapolated from structurally analogous chloro-pyrimidines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) .
- PubChem-derived methodologies (e.g., InChI key generation) are applicable for computational validation but require experimental cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
